An In-depth Technical Guide to the Synthesis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview for the synthesis of (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into the prevalent synthetic strategy, provide a detailed experimental protocol, explain the underlying reaction mechanisms, and outline essential safety and characterization procedures.
Introduction and Strategic Overview
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid is a bifunctional molecule of significant interest. The phenylboronic acid moiety serves as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[1][2] The methoxy-2-oxoethyl (or methoxycarbonylmethyl) group provides a versatile chemical handle that can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation for linking to other molecules of interest.
The most common and efficient strategy for synthesizing this compound involves a two-step process starting from a commercially available aryl halide. The key transformation is the palladium-catalyzed Miyaura borylation, which converts an aryl halide into an aryl boronate ester.[2][3][4] This is followed by the hydrolysis of the ester to yield the final boronic acid. This approach is favored due to its mild reaction conditions and high tolerance for various functional groups, including the ester moiety present in our target molecule.[4][5]
The overall synthetic workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol details the synthesis via the Miyaura borylation of methyl 2-(4-bromophenyl)acetate to its pinacol boronate ester, followed by hydrolysis.
Step 1: Synthesis of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
The first step is a palladium-catalyzed cross-coupling reaction between the aryl bromide and bis(pinacolato)diboron (B₂pin₂).[3][4]
Reaction Scheme:
Caption: Miyaura borylation of methyl 2-(4-bromophenyl)acetate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | 229.07 | 10.0 | 2.29 g |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 11.0 (1.1 eq) | 2.79 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.74 | 0.3 (0.03 eq) | 219 mg |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 30.0 (3.0 eq) | 2.94 g |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 50 mL |
Procedure:
-
To a dry 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 2-(4-bromophenyl)acetate (2.29 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), PdCl₂(dppf) (219 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pinacol boronate ester as a solid.
Step 2: Hydrolysis to (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
The pinacol boronate ester is stable and can be easily isolated, but its hydrolysis to the boronic acid is often required for subsequent reactions.[1][6] Acid-catalyzed hydrolysis is a common method.[6][7]
Procedure:
-
Dissolve the purified pinacol boronate ester from Step 1 in a mixture of acetone (40 mL) and 1 M hydrochloric acid (20 mL).
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, typically as a white to off-white solid. The product can be further purified by recrystallization if necessary.
Mechanistic Insights: The Miyaura Borylation Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Miyaura borylation proceeds via a palladium-catalyzed cycle.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.
-
Transmetalation: This is the crucial C-B bond-forming step. The base (KOAc) is believed to play a key role, potentially forming an acetato-palladium complex which is more reactive towards transmetalation with the diboron reagent.[3][4] The high oxophilicity of boron is a significant driving force for this step.[3]
-
Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to release the aryl boronate ester product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the Miyaura borylation reaction.
The choice of a mild base like potassium acetate (KOAc) is critical. Stronger bases can promote a competing Suzuki coupling reaction between the newly formed boronate ester and the starting aryl halide, reducing the yield of the desired product.[3][4]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
| Technique | Expected Results for (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid |
| ¹H NMR | Signals corresponding to aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the benzylic CH₂ group (~3.7 ppm), a singlet for the methyl ester CH₃ group (~3.6 ppm), and a broad singlet for the B(OH)₂ protons.[8][9] |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of C₉H₁₁BO₄ (194.0750 g/mol ).[10] |
| FTIR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Methyl 2-(4-bromophenyl)acetate: May cause skin, eye, and respiratory irritation.[11]
-
Bis(pinacolato)diboron: While not classified as hazardous under GHS, it can cause skin, eye, and respiratory irritation upon exposure.[12][13][14] Avoid dust formation and handle with care.[13][15] Store in a cool, dry place.[12]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use only in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][14][15]
References
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]
-
MSDS of Bis(pinacolato)diboron. Capot Chemical. [Link]
- 101750 - Bis(pinacolato)diboron - Safety Data Sheet. Carbosynth. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/046E8240400F8A5580257C1800551000/ file/101750.pdf)
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
-
Miyaura borylation. Wikipedia. [Link]
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. [Link]
-
Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. [Link]
-
Supporting Information. Theranostics. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal. [Link]
-
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. Oakwood Chemical. [Link]
-
4-Methoxyphenylboronic acid Spectra. SpectraBase. [Link]
-
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. PubChem, National Institutes of Health. [Link]
-
Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. National Institutes of Health. [Link]
-
Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. National Institutes of Health. [Link]
-
Bedford-Type Palladacycle-Catalyzed Miyaura Borylation of Aryl Halides with Tetrahydroxydiboron in Water. PubMed, National Institutes of Health. [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link]
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 4-Bromophenylacetate|CAS 41841-16-1 [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
